N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
“N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-dichlorobenzoic acid, under acidic conditions.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine.
Formation of Benzamide: The final step involves the coupling of the benzothiazole intermediate with 4-aminobenzoic acid or its derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or the benzamide moiety, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: As a probe to study biological pathways and interactions, particularly those involving benzothiazole derivatives.
Medicine: Potential use as a lead compound in drug discovery, particularly for diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative diseases, and infectious diseases.
Industry: Applications in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the dichloro and dimethylsulfamoyl groups may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
4,6-Dichlorobenzothiazole: A derivative with similar structural features but lacking the dimethylsulfamoyl and benzamide groups.
Dimethylsulfamoylbenzamide: A compound with similar functional groups but lacking the benzothiazole core.
Uniqueness
“N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” is unique due to the combination of the benzothiazole core with dichloro and dimethylsulfamoyl groups, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)11-5-3-9(4-6-11)15(22)20-16-19-14-12(18)7-10(17)8-13(14)25-16/h3-8H,1-2H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBWHJKLLRROOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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